4-Bromo-pent-4-enoic acid
Overview
Description
4-Bromo-pent-4-enoic acid is an organic compound with the molecular formula C5H7BrO2 It is a derivative of pentenoic acid, where a bromine atom is substituted at the fourth carbon of the pentenoic acid chain
Preparation Methods
4-Bromo-pent-4-enoic acid can be synthesized through several methods. One common synthetic route involves the bromination of pentenoic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Another method involves the preparation of this compound from 4-pentenoic acid, 4-bromo-, ethyl ester. This process includes hydrolysis and subsequent acidification to yield the desired product .
Chemical Reactions Analysis
4-Bromo-pent-4-enoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-hydroxy-pent-4-enoic acid.
Addition Reactions: The double bond in the pentenoic acid chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common reagents used in these reactions include bromine, N-bromosuccinimide, hydrogen halides, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-pent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving brominated compounds.
Medicine: Research into potential pharmaceutical applications includes exploring its role in drug development and as a precursor for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Bromo-pent-4-enoic acid involves its reactivity due to the presence of both a bromine atom and a double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactive sites allow the compound to interact with various molecular targets and pathways, making it useful in synthetic and mechanistic studies .
Comparison with Similar Compounds
4-Bromo-pent-4-enoic acid can be compared with other similar compounds, such as:
4-Pentenoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-pent-4-enoic acid: The bromine atom is positioned differently, leading to variations in reactivity and applications.
2-Bromo-pent-4-enoic acid: Another positional isomer with distinct chemical properties and uses.
Properties
IUPAC Name |
4-bromopent-4-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-4(6)2-3-5(7)8/h1-3H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZAZTDXCREZPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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